7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one
Overview
Description
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is a heterocyclic compound with the molecular formula C11H13NO2 and a molecular weight of 191.23 g/mol . This compound is part of the azepine family, which consists of seven-membered heterocycles containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one typically involves the following steps :
Acylation Reaction: An acylation reaction between an appropriate aniline derivative and succinic anhydride to form an intermediate.
Intramolecular Friedel-Crafts Reaction: The intermediate undergoes an intramolecular Friedel-Crafts reaction to form the azepine ring.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines .
Scientific Research Applications
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anticonvulsant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one involves its interaction with specific molecular targets and pathways. For instance, it may bind to benzodiazepine receptors, influencing neurotransmitter activity and exerting anticonvulsant effects . The presence of an aromatic ring and a proton-accepting group in its structure facilitates its binding to these receptors .
Comparison with Similar Compounds
Similar Compounds
- 7,8-Dimethoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepine
- 7-Chloro-2,3,4,5-tetrahydro-1H-benzo[C]azepine
- Benzodiazepines : Structurally similar but with different biological activities .
Uniqueness
7-Methoxy-2,3,4,5-tetrahydro-1H-benzo[C]azepin-1-one is unique due to its specific methoxy substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-9-4-5-10-8(7-9)3-2-6-12-11(10)13/h4-5,7H,2-3,6H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZFXZPXSCTPSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401061 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-86-0 | |
Record name | 7-Methoxy-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401061 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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